(S)-2-Amino-3-methoxypropanoic acid hydrochloride

Physicochemical profiling Peptide design Membrane permeability

Researchers incorporating serine into peptide therapeutics often face O-acylation side reactions and undesired protease cleavage. (S)-2-Amino-3-methoxypropanoic acid hydrochloride (O-Methyl-L-serine HCl) resolves both via irreversible side-chain methoxy capping, enabling direct Fmoc/Boc SPPS integration without neutralization steps. • Blocks serine O-acylation during chain elongation; confers resistance to serine-protease cleavage in final peptides. • ΔLogP ≈ +2.85 vs. L-serine improves membrane permeability of peptide analogs for cell-based assays. • Sharp mp 182-183°C and ≥95% purity (HPLC) ensure accurate stoichiometric coupling. Supplied as crystalline hydrochloride with defined L-configuration; suitable for kutzneride analog synthesis and PLP-dependent enzyme structural studies.

Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
CAS No. 336100-47-1
Cat. No. B112489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-methoxypropanoic acid hydrochloride
CAS336100-47-1
Molecular FormulaC4H10ClNO3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCOCC(C(=O)O)N.Cl
InChIInChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
InChIKeyNLDVBPFPOCWZCE-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Methyl-L-serine HCl – Chemical Identity & Core Specifications


Designated (S)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS 336100-47-1), synonymously O-Methyl-L-serine hydrochloride, is the hydrochloride salt of the non-proteinogenic L-α-amino acid O-methyl-L-serine. It is classified as a serine derivative in which the side-chain hydroxyl hydrogen of L-serine is replaced by a methyl group, yielding a stable, chiral building block with molecular formula C₄H₁₀ClNO₃ and molecular weight 155.58 g/mol . The compound is supplied as a crystalline solid with a melting point of 182–183 °C and minimum purity specifications of 95–98% (HPLC) from major vendors . Its primary utility lies in peptide synthesis, medicinal chemistry intermediate production, and biochemical research wherein the methoxy modification confers altered hydrogen-bonding capacity, hydrophobicity, and enzymatic recognition relative to canonical L-serine.

Why Generic Substitution Fails for O-Methyl-L-serine HCl


The O-methyl modification fundamentally alters the physicochemical and biological recognition profile of the serine scaffold, rendering generic substitution with L-serine, O-methyl-D-serine, or racemic DL-O-methylserine scientifically indefensible. The replacement of the hydroxyl with a methoxy group eliminates hydrogen-bond donation capacity at the side chain while introducing steric bulk, shifting the compound’s logP from approximately −3.2 (L-serine) to −0.35 (O-methylserine) and reducing aqueous solubility . In enzyme active sites, the methoxy group cannot serve as a phosphate-accepting nucleophile or participate in the hydrogen-bond networks required for recognition by seryl-tRNA synthetases, ensuring that O-methyl-L-serine is excluded from canonical ribosomal protein synthesis [1]. Moreover, the (S)-enantiomer (L-configuration) is the specific substrate for biosynthetic tailoring enzymes such as the KtzH adenylation-methyltransferase domain in kutzneride assembly, whereas the (R)-enantiomer (D-configuration) is the required chirality for lacosamide synthesis [2]. Consequently, procurement of the incorrect stereoisomer or the unprotected parent amino acid introduces orthogonal reactivity, altered pharmacokinetic potential, or complete loss of enzymatic recognition in downstream applications.

O-Methyl-L-serine HCl: Quantitative Differentiation vs. Analogs


Lipophilicity Shift vs. L-Serine

O-Methylation of the L-serine side chain produces a substantial increase in calculated lipophilicity. O-Methyl-L-serine exhibits an ACD/LogP of −0.35 compared with the predicted logP of approximately −3.2 for L-serine, representing a positive shift of roughly 2.85 log units . This difference translates to a predicted ~700-fold higher octanol-water partition coefficient, indicating significantly enhanced passive membrane permeability potential when incorporated into peptide scaffolds. The methoxy group eliminates side-chain hydrogen-bond donation while retaining hydrogen-bond acceptance, fundamentally altering the solvation and molecular recognition properties of any peptide or small molecule constructed from this building block relative to those built from L-serine [1].

Physicochemical profiling Peptide design Membrane permeability ADME prediction

L- vs. D-O-Methylserine in Kutzneride NRPS

In the biosynthesis of the antifungal cyclic hexadepsipeptides kutznerides 1–9, the adenylation-methyltransferase didomain enzyme KtzH(A₄MA₄T₄) demonstrates strict specificity for L-serine and catalyzes its O-methylation only after covalent thiolation-domain loading. The resulting O-methyl-L-serine residue is a conserved structural component of all nine characterized kutzneride congeners, with the trichlorinated variants 2 and 8 exhibiting minimal inhibitory concentrations (MICs) as low as 6 µM against Staphylococcus aureus and Erwinia carotovora, and 70 µM against Fusarium culmorum [1]. In contrast, kutzneride 6, which retains O-methyl-L-serine but bears a hydroxylated piperazic acid, shows no antimicrobial inhibition at 230 µM [2]. The D-enantiomer (O-methyl-D-serine) is not recognized as a substrate by the KtzH/KtzJ enzyme complex and is utilized instead as the chiral intermediate for the synthetic anticonvulsant lacosamide (Vimpat®) [3]. This enantiomeric bifurcation in application—L for natural product biosynthesis, D for synthetic drug intermediate—demonstrates that the stereochemistry of the O-methylserine building block is a binary decision point with mutually exclusive downstream utility.

Nonribosomal peptide synthetase Enantioselectivity Kutzneride biosynthesis Antifungal natural products

Inhibition of D-Serine Ammonia-Lyase

O-Methylserine acts as a competitive inhibitor of Escherichia coli D-serine ammonia-lyase (DsdA, EC 4.3.1.18), with reported Ki values of 4.9 mM and 70 mM under different conditions (25 °C, pH 7.8) [1]. This contrasts with the natural substrate D-serine, which displays Km values in the range 0.086–2.8 mM depending on pH and temperature, and the alternative substrate L-serine (Km 0.12–0.33 mM at pH 7.8) [2]. While O-methylserine binds the PLP-containing active site with lower affinity than the physiological substrate, its competitive mechanism confirms that the methoxy group does not preclude active-site recognition but reduces catalytic turnover to zero, enabling its use as a tool for trapping the PLP–enzyme complex in structural studies. Notably, the holo-serine dehydratase (SDH) from rat liver has been crystallized with O-methylserine bound at 2.6 Å resolution, providing direct structural evidence of active-site accommodation of the O-methylated ligand [3].

Enzyme inhibition D-Serine ammonia-lyase Competitive inhibitor PLP-dependent enzymes

Hydrochloride Salt vs. Free Base Thermal Stability

The hydrochloride salt form (CAS 336100-47-1) exhibits a sharp melting point of 182–183 °C, compared with the free base O-methyl-L-serine (CAS 32620-11-4) which melts with decomposition in the range 210–215 °C . The lower, sharper melting endotherm of the hydrochloride indicates a well-defined crystalline salt with reproducible thermal behavior suitable for differential scanning calorimetry (DSC) purity analysis. In contrast, the free amino acid form melts over a broader 5 °C range with potential decomposition, complicating thermal purity assessment . Additionally, the hydrochloride salt provides enhanced aqueous solubility for stock solution preparation: 1 mM stock solutions are achievable at 6.43 mL per mg of compound, with solubility verified at ≥50 mg/mL in water [1]. The free base form shows lower and more variable aqueous solubility.

Thermal characterization Melting point Solid-state stability Chemical procurement

O-Methyl-L-serine HCl – Application Scenarios


Protease-Resistant Serine Mimetic in SPPS

The hydrochloride salt form enables direct incorporation of O-methyl-L-serine into Fmoc- or Boc-based SPPS workflows without additional neutralization steps. The O-methyl group eliminates the serine side-chain hydroxyl, blocking O-acylation side reactions during peptide elongation and conferring resistance to serine-protease cleavage in the final peptide product. This application is supported by the compound's favorable handling characteristics (sharp melting point 182–183 °C, aqueous solubility ≥50 mg/mL) and its established use as a building block via commercially available N-Boc-O-methyl-L-serine (CAS 51293-47-1) . The enhanced lipophilicity (ΔLogP ≈ +2.85 vs. L-serine) further enables the design of peptide analogs with improved membrane permeability for cell-based assays .

Serine Dehydratase Co-Crystallization Ligand

O-Methyl-L-serine serves as a competitive inhibitor of D-serine ammonia-lyase (Ki = 4.9 mM) and has been successfully co-crystallized with rat liver serine dehydratase at 2.6 Å resolution. Researchers studying PLP-dependent enzyme mechanisms can utilize the compound as a stable, non-reactive active-site ligand for X-ray crystallography or cryo-EM studies, avoiding the complications of substrate turnover that occur with L-serine or D-serine . The compound's defined stereochemistry ensures that electron density maps unambiguously assign the ligand orientation within the PLP-binding pocket.

NRP Biosynthetic Pathway Engineering

The KtzH/KtzJ adenylation-methyltransferase system from Kutzneria sp. 744 exhibits strict specificity for L-serine as the substrate for O-methylation, producing O-methyl-L-serine as a dedicated building block for kutzneride assembly. Researchers studying interrupted adenylation domains or engineering hybrid NRPS assembly lines can use O-methyl-L-serine hydrochloride as an authentic standard for LC-MS/MS quantification of biosynthetic intermediates and as a substrate analog in competition assays to probe adenylation domain selectivity . The compound's defined L-configuration is essential for positive-control experiments, as the D-enantiomer is not recognized by the KtzH system .

Kutzneride Derivatization and SAR

Kutznerides containing O-methyl-L-serine in their cyclic depsipeptide backbone exhibit potent antimicrobial activity, with the most active trichlorinated congeners (kutznerides 2 and 8) achieving MIC values of 6 µM against S. aureus and E. carotovora . Synthetic chemists engaged in kutzneride total synthesis or analog generation can use O-methyl-L-serine hydrochloride as the direct source of the L-O-methylserine residue, bypassing the need for post-synthetic O-methylation of a serine-containing precursor and thereby reducing synthetic step count and protecting-group manipulations. The hydrochloride form's high purity (≥98%) and reproducible thermal properties (mp 182–183 °C) facilitate accurate stoichiometric calculations for fragment coupling reactions .

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